2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride
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Overview
Description
2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound features a unique structure that includes an amino group, a hydroxyl group, and halogenated aromatic ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-5-fluorobenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable amine to form an intermediate imine.
Reduction: The imine is then reduced to form the corresponding amine.
Hydroxylation: The amine undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield.
Purification: Implementation of purification techniques such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or reduced aromatic compounds.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.
Chemical Research: Utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3-chlorophenyl)propan-1-ol hydrochloride
- 2-Amino-1-(3-fluorophenyl)propan-1-ol hydrochloride
- 2-Amino-1-(3-bromophenyl)propan-1-ol hydrochloride
Uniqueness
2-Amino-1-(3-chloro-5-fluorophenyl)propan-1-ol hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring. This dual halogenation can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-amino-1-(3-chloro-5-fluorophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO.ClH/c1-5(12)9(13)6-2-7(10)4-8(11)3-6;/h2-5,9,13H,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVNIHXAMLUMEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Cl)F)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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